Cas no 2228381-11-9 (1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-amine)

1-3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-amine is a fluorinated pyrazole derivative with potential applications in agrochemical and pharmaceutical research. Its structure, featuring a difluoromethyl group and a methyl-substituted pyrazole core, enhances its reactivity and stability, making it a valuable intermediate in synthetic chemistry. The compound’s unique functional groups contribute to its versatility in forming derivatives for biological activity studies, particularly in the development of crop protection agents or bioactive molecules. Its well-defined chemical properties facilitate precise modifications, supporting targeted research in structure-activity relationship (SAR) investigations. The compound is typically handled under controlled conditions due to its reactive amine functionality.
1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-amine structure
2228381-11-9 structure
Product Name:1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-amine
CAS No:2228381-11-9
MF:C7H11F2N3
MW:175.179147958755
CID:6194487
PubChem ID:164858646
Update Time:2025-07-04

1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-amine
    • 1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine
    • EN300-1968993
    • 2228381-11-9
    • Inchi: 1S/C7H11F2N3/c1-4(10)5-3-12(2)11-6(5)7(8)9/h3-4,7H,10H2,1-2H3
    • InChI Key: IISQUMWHYSWKDC-UHFFFAOYSA-N
    • SMILES: FC(C1C(=CN(C)N=1)C(C)N)F

Computed Properties

  • Exact Mass: 175.09210369g/mol
  • Monoisotopic Mass: 175.09210369g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 43.8Ų

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Additional information on 1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-amine

Introduction to 1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-amine (CAS No. 2228381-11-9)

1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-amine, identified by its Chemical Abstracts Service (CAS) number 2228381-11-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyrazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of functional groups such as the difluoromethyl and methyl substituents, along with the pyrazole core, contributes to its unique chemical properties and potential applications.

The difluoromethyl group is particularly noteworthy due to its ability to enhance metabolic stability and binding affinity in drug candidates. This modification has been widely explored in medicinal chemistry to improve the pharmacokinetic profiles of small molecules. In contrast, the methyl group provides additional steric hindrance, which can influence the compound's interactions with biological targets. The combination of these features makes 1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-amine a promising candidate for further investigation.

Recent advancements in drug discovery have highlighted the importance of pyrazole derivatives in developing novel therapeutic agents. Pyrazoles are known for their versatility in inhibiting various enzymes and receptors, making them valuable scaffolds for pharmacological intervention. For instance, studies have demonstrated that pyrazole-based compounds exhibit anti-inflammatory, antimicrobial, and anticancer properties. The structural features of 1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-amine align well with these characteristics, suggesting potential therapeutic applications.

One of the most compelling aspects of this compound is its potential role in oncology research. The difluoromethyl group has been shown to improve the bioavailability and efficacy of antitumor agents by reducing metabolic degradation. Additionally, the pyrazole core can interact with key proteins involved in cancer cell proliferation and survival. Preliminary studies have suggested that derivatives of this compound may inhibit kinases and other enzymes critical for tumor growth. These findings underscore the importance of exploring further synthetic modifications to optimize its biological activity.

In agrochemical research, 1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-amine has shown promise as a precursor for developing novel pesticides and herbicides. The structural motifs present in this compound can be modified to enhance their efficacy against pests while minimizing environmental impact. For example, incorporating additional functional groups such as amides or carboxylic acids could improve their binding affinity to target enzymes in pests. Such modifications are essential for developing next-generation agrochemicals that meet stringent safety and environmental standards.

The synthesis of 1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-amine presents unique challenges due to the complexity of its structure. However, recent advances in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as cross-coupling reactions and transition metal catalysis have been particularly useful in constructing the pyrazole core and introducing the desired substituents. These methods not only improve yield but also allow for greater flexibility in modifying the structure for different applications.

The pharmacological profile of this compound is further enhanced by its solubility and bioavailability characteristics. The presence of polar functional groups ensures good solubility in both aqueous and organic solvents, facilitating its use in various formulations. Additionally, preliminary pharmacokinetic studies suggest that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. These attributes make it an attractive candidate for further development into a lead compound for drug discovery.

Future research directions may focus on exploring analogs of 1-(3-difluoromethyl)-4-(methylamino)pentanone, which shares structural similarities with this compound but may offer improved biological activity or synthetic accessibility. By systematically varying substituents such as halogens or heterocycles, researchers can generate a library of compounds with tailored properties for specific applications. Such libraries are invaluable tools for high-throughput screening and identifying novel drug candidates.

The industrial significance of CAS No 22283811 cannot be overstated. As demand for innovative pharmaceuticals grows, compounds like this one play a crucial role in meeting therapeutic needs across various diseases. The agrochemical sector also benefits from advancements in heterocyclic chemistry, as these compounds contribute to sustainable agricultural practices by providing effective pest control solutions.

In conclusion, CAS No 22283811 represents a significant advancement in organic chemistry with potential applications spanning multiple industries including pharmaceuticals and agriculture . Its unique structural features , coupled with recent discoveries regarding its biological activity , make it a compelling subject for further research . As synthetic methodologies continue to evolve , we can expect even more efficient ways to produce and modify this compound , unlocking new possibilities for drug discovery .

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